27-Methyl withaferin A is a derivative of withaferin A, a steroidal lactone primarily derived from the plant Withania somnifera, commonly known as ashwagandha. Withaferin A belongs to the class of withanolides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Withaferin A is predominantly extracted from the leaves and roots of Withania somnifera and other related species in the Solanaceae family. It has been isolated through various extraction methods, including column chromatography and high-performance liquid chromatography, which help purify the compound from plant extracts .
The synthesis of 27-methyl withaferin A involves several complex organic reactions. One notable method includes regioselective Michael addition to the unsaturated carbonyl system of withaferin A, utilizing azomethine ylides generated in situ from proline and isatins or acenaphthoquinone. This approach allows for precise modifications to the withanolide structure .
The synthetic route typically encompasses:
The molecular structure of 27-methyl withaferin A retains the core steroidal framework typical of withanolides, characterized by:
The presence of a methyl group at the C27 position alters its biological activity compared to its parent compound, withaferin A .
Key structural data for 27-methyl withaferin A includes:
27-Methyl withaferin A undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The reactions can be conducted under controlled conditions to ensure high yields and purity. For instance, oxidation reactions often require specific solvents and temperatures to achieve desired outcomes without decomposition of sensitive functional groups .
Withaferin A exerts its effects primarily through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor involved in regulating genes associated with cell survival and inflammation. The mechanism involves targeting the ubiquitin-mediated proteasome pathway, leading to reduced expression of pro-inflammatory cytokines .
In vitro studies indicate that withaferin A can induce cell cycle arrest by modulating various cyclins and promoting apoptosis in cancer cells. Specific pathways affected include those involving Aurora B kinase and cyclins E2 and B1 .
27-Methyl withaferin A has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8